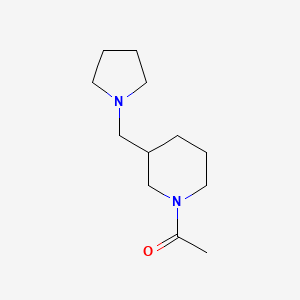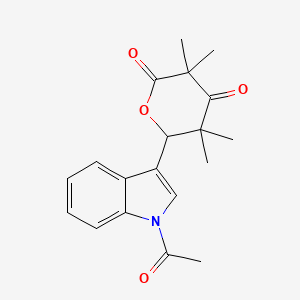![molecular formula C19H25ClN2O2 B6135398 N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6135398.png)
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide, also known as CTAP, is a potent and selective antagonist of the mu opioid receptor. It was first synthesized in 1995 by researchers at the University of Minnesota. Since then, CTAP has been widely used in scientific research to study the role of the mu opioid receptor in pain modulation, addiction, and other physiological processes.
Mécanisme D'action
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide acts as a competitive antagonist of the mu opioid receptor, blocking the binding of endogenous opioids such as endorphins and enkephalins. By blocking the mu opioid receptor, N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide can modulate pain perception, reduce drug-seeking behavior, and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide are largely dependent on the specific system being studied. In general, N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been shown to reduce pain perception, decrease drug-seeking behavior, and affect various physiological processes such as gastrointestinal motility and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is its high selectivity for the mu opioid receptor, which allows for more precise targeting of this receptor subtype in scientific research. However, one limitation of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in laboratory experiments.
Orientations Futures
There are many potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide. One area of interest is the role of the mu opioid receptor in the development of addiction and the potential use of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide as a therapeutic agent for addiction treatment. Another area of interest is the role of the mu opioid receptor in pain modulation and the development of more effective pain management strategies. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide in various systems and to develop more potent and selective opioid receptor antagonists.
Méthodes De Synthèse
The synthesis of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide involves several steps, including the condensation of 3-chlorobenzylamine with cyclopentanone to form 2-(3-chlorophenyl)ethylcyclopentanone, which is then converted to the piperidine derivative by reaction with piperidine and acetic anhydride. The resulting compound is then treated with oxalyl chloride and dimethylformamide to form the final product, N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been widely used in scientific research to study the role of the mu opioid receptor in various physiological processes. For example, N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been used to investigate the role of the mu opioid receptor in pain modulation, addiction, and reward pathways. N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has also been used to study the effects of opioid receptor antagonists on the immune system and the gastrointestinal tract.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-16-5-3-4-14(12-16)10-11-21-19(24)15-8-9-18(23)22(13-15)17-6-1-2-7-17/h3-5,12,15,17H,1-2,6-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVTLUCGYAHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)

![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)
![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)

![N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6135376.png)


![2-[(diphenylcarbonohydrazonoyl)diazenyl]phenol](/img/structure/B6135397.png)
![1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6135405.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135411.png)